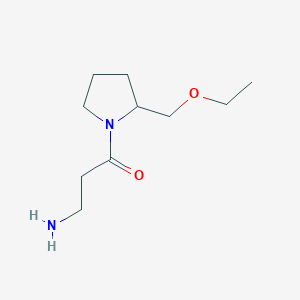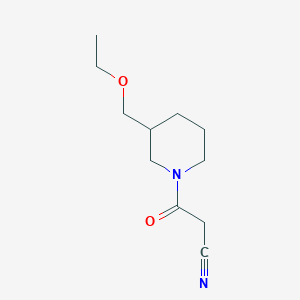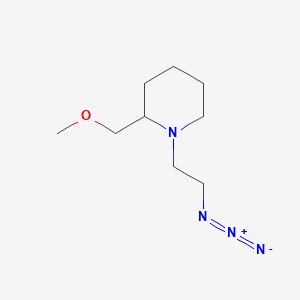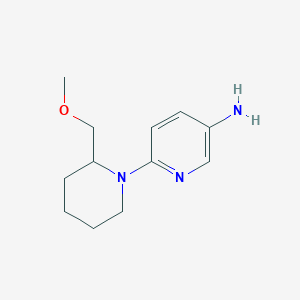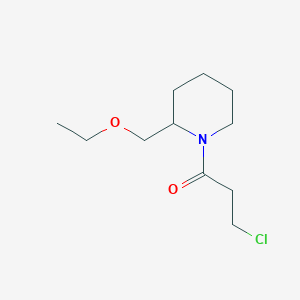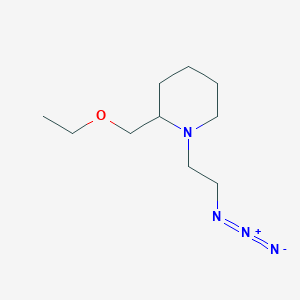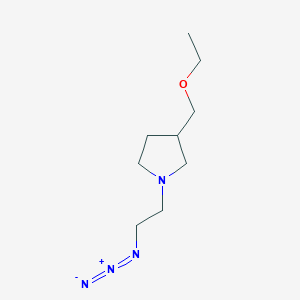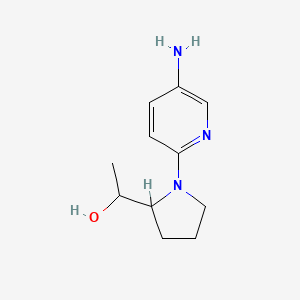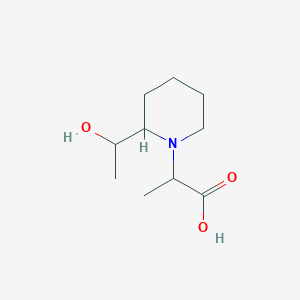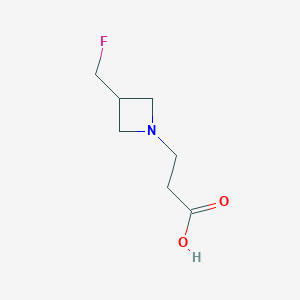
3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid
Übersicht
Beschreibung
3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid is a useful research compound. Its molecular formula is C7H12FNO2 and its molecular weight is 161.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Polyurethane Applications : Azetidine-containing compounds, like 3-azetidinyl propanol, have been used to create self-curable aqueous-based polyurethane dispersions. These dispersions form a polymeric network structure upon drying, with potential applications in materials science and coatings (Wang, Chen, Yeh, & Chen, 2006).
Antibacterial Agents : Azetidinyl derivatives, specifically 7-azetidinylquinolones and naphthyridines, have shown potent antibacterial properties against both Gram-positive and Gram-negative bacteria. Their efficacy and structure-activity relationships have been extensively studied, indicating potential for development into new antibacterial drugs (Frigola et al., 1994).
Synthesis of Antimicrobial Compounds : Various azetidinone derivatives have been synthesized and evaluated for their antimicrobial activity, with several compounds exhibiting significant potency (Mistry, Desai, & Desai, 2016).
Chemical Synthesis and Stereochemistry : The synthesis of azetidin-2-ones, a class of compounds related to 3-(3-(Fluoromethyl)azetidin-1-yl)propanoic acid, has been explored for its potential in creating enantiomerically pure substances. These studies focus on understanding the stereochemical aspects of these compounds, which are important in developing pharmaceuticals (Mollet, D’hooghe, & de Kimpe, 2011).
Cancer Research : Compounds derived from azetidines have been synthesized and tested for their antitumor activities, showing potential for development into cancer therapeutics (Xiong Jing, 2011).
Quality Control of Pharmaceutical Ingredients : Analytical methods have been developed for quality control of active pharmaceutical ingredients derived from 3-(2-methyl-4-oxo-1,4-dihydroquinoline-3-yl)propanoic acid, indicating the importance of these compounds in pharmaceutical manufacturing (Zubkov et al., 2016).
Nicotinic Acetylcholine Receptor Research : Azetidine derivatives have been used in synthesizing ligands for nicotinic acetylcholine receptors, aiding in neuroscience research and potential therapeutic applications (Doll et al., 1999).
Eigenschaften
IUPAC Name |
3-[3-(fluoromethyl)azetidin-1-yl]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12FNO2/c8-3-6-4-9(5-6)2-1-7(10)11/h6H,1-5H2,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNXXGVXUHJABBZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1CCC(=O)O)CF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12FNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



